molecular formula C13H12ClN3O6 B6345183 1-(2-Chloro-5-nitrophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid CAS No. 1264044-32-7

1-(2-Chloro-5-nitrophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Numéro de catalogue: B6345183
Numéro CAS: 1264044-32-7
Poids moléculaire: 341.70 g/mol
Clé InChI: HNIHOVWSWKHTIQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

This compound is a functionalized pyrazoline derivative characterized by:

  • A 2-chloro-5-nitrophenyl group at position 1 of the pyrazole ring.
  • An ethoxycarbonyl (COOEt) substituent at position 2.
  • A carboxylic acid (COOH) group at position 3.

The nitro group at the 5-position on the phenyl ring imparts strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Propriétés

IUPAC Name

2-(2-chloro-5-nitrophenyl)-5-ethoxycarbonyl-3,4-dihydropyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O6/c1-2-23-13(20)9-6-11(12(18)19)16(15-9)10-5-7(17(21)22)3-4-8(10)14/h3-5,11H,2,6H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIHOVWSWKHTIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(C1)C(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

1-(2-Chloro-5-nitrophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(2-Chloro-5-nitrophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is C12H12ClN3O5C_{12}H_{12}ClN_{3}O_{5} with a molecular weight of 303.69 g/mol. The compound features a pyrazole ring substituted with a chloro and nitro group, which are critical for its biological activity.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds similar to 1-(2-Chloro-5-nitrophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid have shown efficacy against various cancer cell lines. For instance, a study demonstrated that certain pyrazole derivatives inhibit BRAF(V600E) and EGFR pathways, which are crucial in tumor progression .

Anti-inflammatory Effects

Pyrazoles have been noted for their anti-inflammatory activities. A derivative related to the compound showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at specific concentrations . This suggests that 1-(2-Chloro-5-nitrophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid may also possess similar anti-inflammatory properties.

Antimicrobial Properties

The antimicrobial potential of pyrazole derivatives has been extensively studied. Compounds with similar structures have demonstrated effectiveness against various bacterial strains such as E. coli and S. aureus. The presence of the chloro and nitro groups is believed to enhance the antimicrobial activity by increasing membrane permeability and disrupting cellular functions .

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives often correlates with their structural features:

Structural Feature Biological Activity
Nitro groupEnhances antitumor and antimicrobial activity
Chloro groupIncreases potency against inflammation
Ethoxycarbonyl moietyContributes to overall stability and bioavailability

Understanding these relationships can guide the design of new compounds with enhanced efficacy.

Case Studies

Several studies highlight the biological activity of related compounds:

  • Antitumor Study : A series of synthesized pyrazoles were tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent antitumor effects .
  • Anti-inflammatory Research : A derivative exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
  • Antimicrobial Testing : Compounds were screened against multiple bacterial strains with results showing promising antibacterial activity comparable to standard antibiotics .

Comparaison Avec Des Composés Similaires

Substituent Variations in the Aromatic Ring

Compound Name Substituent on Phenyl Ring Key Functional Groups
Target compound 2-Cl, 5-NO2 COOEt, COOH
1-(2-Chloro-4-nitrophenyl) analog 2-Cl, 4-NO2 COOEt, COOH
1-(4-Bromophenyl) derivative 4-Br COOEt, COOH, thiosemicarbazide
1-(3,4-Dichlorophenyl) analog 3-Cl, 4-Cl COOEt, COOH

Key Observations :

  • Electron-withdrawing vs.
  • Positional effects : The 5-nitro group (target) vs. 4-nitro ( analog) may alter hydrogen-bonding patterns and crystal packing due to steric and electronic differences .

Functional Group Modifications

Compound Name Position 3 Substituent Position 5 Substituent
Target compound COOEt COOH
Thiosemicarbazide derivative NH-CS-NH2 COOH
5-Methyl analog COOEt CH3, COOH
Butyl ester derivative COOEt COOButyl

Key Observations :

  • Carboxylic acid (COOH) : Enhances hydrogen-bonding capacity and solubility in polar solvents compared to esters (e.g., butyl ester in ).

Crystallographic and Spectroscopic Analysis

  • X-ray diffraction : Used to confirm the planar geometry of the pyrazole ring and substituent orientations in analogs .
  • NMR/HRESIMS : Critical for verifying molecular weight and functional group integrity (e.g., HRESIMS data for similar compounds in ).

Pharmacological Potential

  • Antimicrobial activity : Thiosemicarbazide derivatives exhibit broad-spectrum activity against bacteria and fungi . The target compound’s nitro group may enhance antibacterial potency via redox interactions.

Agricultural Uses

  • Herbicide detoxification : Carboxylic acid-containing pyrazolines (e.g., target compound) may act as antidotes for herbicide toxicity, similar to compounds discussed in .

Physical and Chemical Properties

Property Target Compound 4-Bromophenyl Analog Thiosemicarbazide Derivative
Molecular weight ~354.7 g/mol 355.19 g/mol ~398.3 g/mol
Solubility Polar solvents (DMSO) Moderate in MeOH Low in water, high in DMSO
Hydrogen-bonding capacity High (COOH, NO2) Moderate (COOH) High (NH, CS, COOH)

Q & A

Q. What are the key considerations for designing a synthetic route for this compound?

A robust synthetic route should prioritize regioselectivity in pyrazole ring formation and functional group compatibility. For example, coupling reagents like Oxyma in DCM/DMF (1:1) can enhance reaction efficiency for ester and nitrophenyl groups . Solvent polarity and temperature (e.g., reflux in ethanol or THF) must align with nitro-group stability to avoid undesired reductions.

Q. Which spectroscopic techniques are most effective for structural characterization?

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., chloro, nitro, ethoxycarbonyl groups). Aromatic protons in the 2-chloro-5-nitrophenyl ring appear downfield (δ 7.5–8.5 ppm) .
  • IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₃H₁₁ClN₃O₅) .

Q. How can reaction yield and purity be optimized during synthesis?

  • Catalysts : Use DMAP or HOBt to minimize side reactions in esterification steps .
  • Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol improves purity .
  • Analytical Monitoring : TLC or HPLC tracks intermediate formation (C18 column, acetonitrile/water mobile phase) .

Q. What methods assess the compound’s stability under varying conditions?

  • pH Stability : Incubate in buffered solutions (pH 1–12) and monitor degradation via HPLC at 254 nm .
  • Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen identifies decomposition temperatures .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in pyrazole ring formation?

Quantum mechanical calculations (DFT, B3LYP/6-31G*) model transition states to predict regiochemistry. For example, frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites in cyclocondensation reactions . MD simulations (Amber force field) further validate solvent effects on reaction pathways .

Q. What strategies resolve discrepancies in spectral data interpretation?

  • 2D NMR : HSQC and HMBC correlate ambiguous proton-carbon signals, particularly for diastereotopic protons in the dihydropyrazole ring .
  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., C=O⋯H–N interactions) .

Q. How can reaction mechanisms be validated for nitro-group participation?

Isotopic labeling (¹⁵N or ¹⁸O) tracks nitro-group behavior during catalysis. For example, ¹⁵N NMR identifies intermediates in nitro-to-amine reductions . Kinetic isotope effects (KIE) further distinguish rate-determining steps .

Q. What methodologies identify biological interactions without in vivo assays?

  • Molecular Docking : AutoDock Vina screens protein targets (e.g., COX-2 or kinases) using the compound’s 3D structure (PDB ID: 1CX2) .
  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to immobilized receptors .

Q. How are solvent effects systematically evaluated in synthesis?

A dielectric constant (ε) matrix (e.g., DMF (ε=37) vs. THF (ε=7.5)) correlates solvent polarity with reaction rate. Kamlet-Taft parameters assess hydrogen-bonding effects on transition states .

Q. What approaches reconcile contradictory data in reaction kinetics?

  • Multivariate Analysis : Design of Experiments (DoE) identifies critical variables (e.g., temperature, catalyst loading) .
  • In Situ Monitoring : ReactIR tracks intermediate formation in real time, resolving mechanistic ambiguities .

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